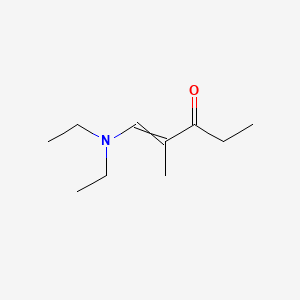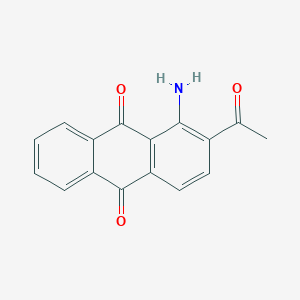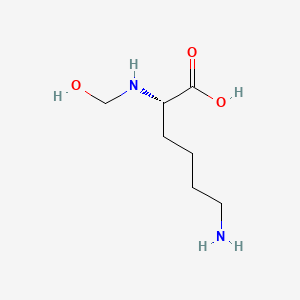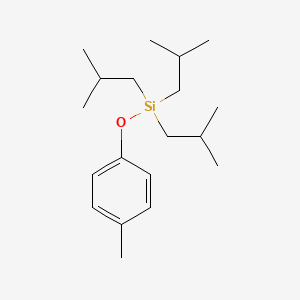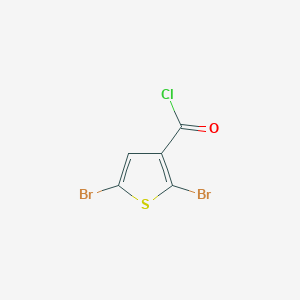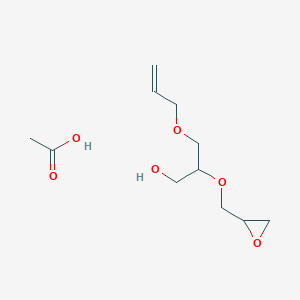
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is a complex organic compound that features both an epoxide and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol typically involves the reaction of epichlorohydrin with an appropriate alcohol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the epoxide ring . The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: The reduction of the ester group yields the corresponding alcohol.
Substitution: The substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to modify the activity of enzymes or other proteins, making it useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid group.
2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a chloro-substituted phenyl ring, which alters its reactivity and applications.
Uniqueness
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is unique due to the presence of both an epoxide and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
57518-79-3 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C9H16O4.C2H4O2/c1-2-3-11-5-8(4-10)12-6-9-7-13-9;1-2(3)4/h2,8-10H,1,3-7H2;1H3,(H,3,4) |
Clave InChI |
QDYCYTPIKVAXAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCOCC(CO)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


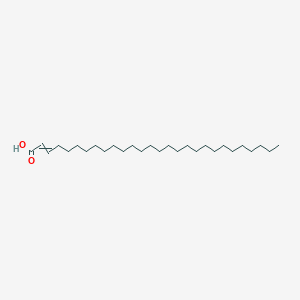
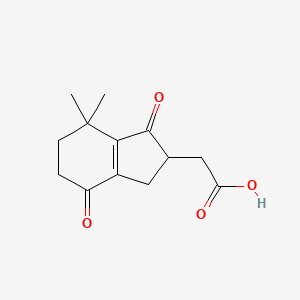
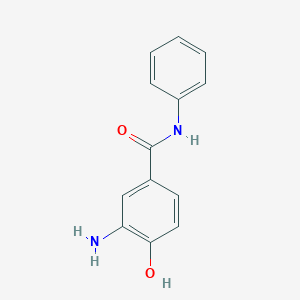
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
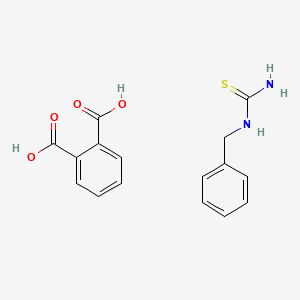
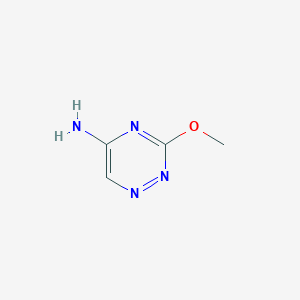
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
